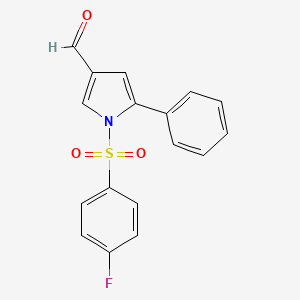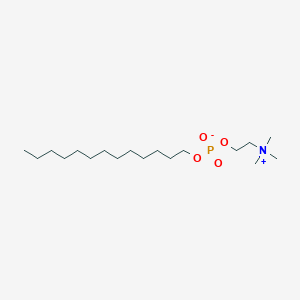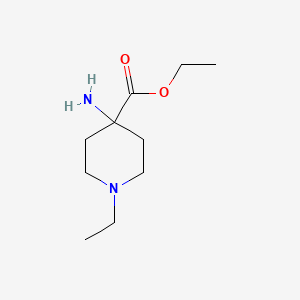
5-(Naphthalen-1-yl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Naphthalen-1-yl)nicotinic acid (5-NNA) is an organic compound derived from naphthalene, a hydrocarbon found in crude oil and coal tar. It is a derivative of nicotinic acid, an important component of the vitamin B3, and is an important intermediate in the synthesis of other compounds. 5-NNA is widely used in scientific research and has a wide range of applications, including as a reagent in organic synthesis, as a fluorescent probe, as a fluorescent indicator, as a fluorescent dye, and as a fluorescent tag.
Applications De Recherche Scientifique
5-(Naphthalen-1-yl)nicotinic acid, 95% is widely used in scientific research, particularly in the fields of organic synthesis, biochemistry, and pharmacology. It can be used as a fluorescent tag to identify and track proteins, and as a fluorescent indicator in biochemical assays. It can also be used as a fluorescent probe to study the structure and function of proteins, and as a fluorescent dye to visualize cellular structures.
Mécanisme D'action
The mechanism of action of 5-(Naphthalen-1-yl)nicotinic acid, 95% is not well understood. However, it is believed to act as a fluorescent probe by binding to certain proteins, and as a fluorescent indicator by binding to certain enzymes. It is also believed to interact with certain enzymes, such as cytochrome P450, to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Naphthalen-1-yl)nicotinic acid, 95% are not well understood. However, it is believed to interact with certain proteins and enzymes, which may affect their activity. It is also believed to interact with certain hormones and neurotransmitters, which may affect their levels in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(Naphthalen-1-yl)nicotinic acid, 95% in lab experiments is its versatility. It can be used as a fluorescent tag, fluorescent indicator, fluorescent dye, and fluorescent probe, providing researchers with a wide range of options for studying proteins and enzymes. However, its use is limited by its toxicity, as it can be harmful if inhaled, ingested, or absorbed through the skin.
Orientations Futures
In the future, 5-(Naphthalen-1-yl)nicotinic acid, 95% may be used to study a variety of biological processes, such as the regulation of gene expression, the regulation of cell proliferation, and the regulation of cell death. It may also be used to study the effects of drugs on the body, as well as to develop new drugs. Additionally, it may be used to develop fluorescent probes for imaging cells and tissues, as well as for detecting and quantifying proteins and enzymes. Finally, it may be used to develop new fluorescent dyes and fluorescent tags for use in scientific research.
Méthodes De Synthèse
The synthesis of 5-(Naphthalen-1-yl)nicotinic acid, 95% can be achieved through a variety of methods. Common methods include the oxidation of naphthalene with nitric acid, the reaction of naphthalene with sodium nitrite, or the reaction of naphthalene with sodium hypochlorite. A newer method involves the direct reaction of naphthalene with acetic anhydride, followed by hydrolysis with aqueous sodium hydroxide.
Propriétés
IUPAC Name |
5-naphthalen-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-8-12(9-17-10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOTVWKSCLVDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Naphthalen-1-yl)nicotinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)
